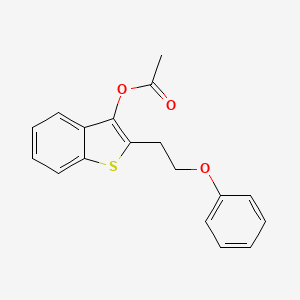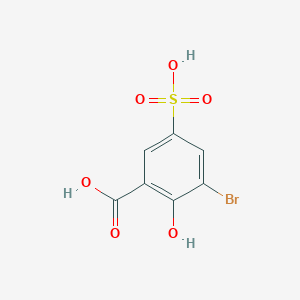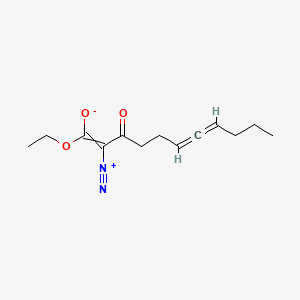
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one is a synthetic organic compound that features a chlorinated and fluorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may be modified to enhance its activity or reduce its toxicity, leading to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-6-Chloro-6-(4-bromophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a bromine atom instead of fluorine.
(5Z)-6-Chloro-6-(4-methylphenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a methyl group instead of fluorine.
(5Z)-6-Chloro-6-(4-nitrophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of both chlorine and fluorine atoms in (5Z)-6-Chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1254255-26-9 |
|---|---|
Fórmula molecular |
C13H12ClFO2 |
Peso molecular |
254.68 g/mol |
Nombre IUPAC |
(Z)-6-chloro-6-(4-fluorophenyl)-4-hydroxy-3-methylidenehex-5-en-2-one |
InChI |
InChI=1S/C13H12ClFO2/c1-8(9(2)16)13(17)7-12(14)10-3-5-11(15)6-4-10/h3-7,13,17H,1H2,2H3/b12-7- |
Clave InChI |
MDLXTHXVBOGCAG-GHXNOFRVSA-N |
SMILES isomérico |
CC(=O)C(=C)C(/C=C(/C1=CC=C(C=C1)F)\Cl)O |
SMILES canónico |
CC(=O)C(=C)C(C=C(C1=CC=C(C=C1)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)


![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)



![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
